molecular formula C8H8BrNO2S B1529798 (2-Bromo-4-nitrophenyl)(ethyl)sulfane CAS No. 900175-18-0

(2-Bromo-4-nitrophenyl)(ethyl)sulfane

Cat. No. B1529798
CAS RN: 900175-18-0
M. Wt: 262.13 g/mol
InChI Key: DCOKGIXQAXVHPU-UHFFFAOYSA-N
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Description

(2-Bromo-4-nitrophenyl)(ethyl)sulfane is a chemical compound with the molecular formula C8H8BrNO2S and a molecular weight of 262.12 . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Carboxyl-Group Protection in Peptide Synthesis

The 2-(p-nitrophenylthio)ethyl group, a derivative of (2-Bromo-4-nitrophenyl)(ethyl)sulfane, has been utilized for carboxyl-group protection in peptide synthesis, offering certain advantages over traditional methods. This protective group is selectively removed after conversion into the corresponding sulphone by treatment with alkali, facilitating the synthesis of complex peptides (Amaral, 1969).

Supramolecular Assembly in Crystal Engineering

In the study of thioxanthone derivatives, including precursors like 2-[(4-bromophenyl)sulfanyl]-5-nitrobenzoic acid, researchers evaluated the role of substituent groups in determining supramolecular motifs. The findings illustrate how different substituents influence the formation of supramolecular structures, contributing to our understanding of crystal diversity and the energetic interplay governing crystal packing (Jacob et al., 2011).

High Refractive Index Polyimides

Transparent polyimides with high refractive indices and small birefringences were synthesized from thiophenyl-substituted benzidines, showcasing the potential of such compounds in creating materials with excellent optical and thermomechanical properties. This research highlights the applicability of this compound derivatives in developing advanced materials for optical applications (Tapaswi et al., 2015).

Molecular Imaging and Detection of Biological Systems

Derivatives of this compound have been explored as chemical probes for molecular imaging and detection of hydrogen sulfide (H2S) and reactive sulfur species (RSS) in biological systems. These compounds offer new avenues for studying H2S's roles in health and disease, providing insights into its biological functions and the mechanisms underlying its effects (Lin et al., 2015).

Synthesis of Alkyl Arylsulfanyl Nitroacrylates

Alkyl 2-arylsulfanyl-3-nitroacrylates were synthesized through a process involving the conjugate Michael addition of thiophenols to alkyl 3-bromo-3-nitroacrylates. This work demonstrates the versatility of this compound derivatives in organic synthesis, providing pathways to new compounds with potential applications in pharmaceuticals and materials science (Makarenko et al., 2018).

Safety and Hazards

The safety data sheet for a related compound, 2-Bromo-4-nitroacetophenone, indicates that it causes severe skin burns and eye damage. Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-1-ethylsulfanyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2S/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOKGIXQAXVHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 3-bromo-4-fluoronitrobenzene (7.05 g, 32.0 mmol) and ethanethiol (2.6 mL, 35.2 mmol) in DMF (20 mL) was added potassium carbonate (4.87 g, 35.2 mmol). The reaction mixture was heated to 60° C. overnight. After cooling, the mixture was filtered over celite and washed with ethyl acetate. The combined filtrate and washings were concentrated. The residue was redissolved in ethyl acetate and washed with water (3×) and then dried over sodium sulfate. The filtrate was concentrated and purified by flash column chromatography to give 100A (8.09 g, 96% yield) as a solid. 1H NMR (400 MHz, Methanol-d4) δ ppm 1.41 (t, J=7.34 Hz, 3H) 3.11 (q, J=7.42 Hz, 2H) 7.45 (d, J=9.05 Hz, 8H) 8.17 (dd, J=8.80, 2.45 Hz, 7H) 8.37 (d, J=2.45 Hz, 7H).
Quantity
7.05 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
4.87 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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